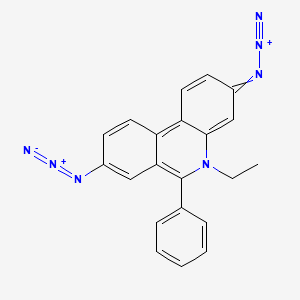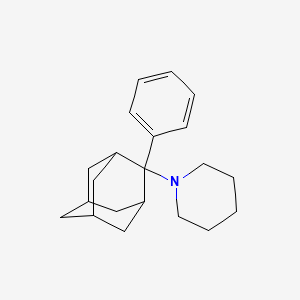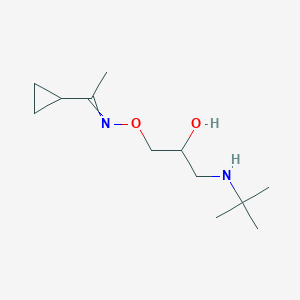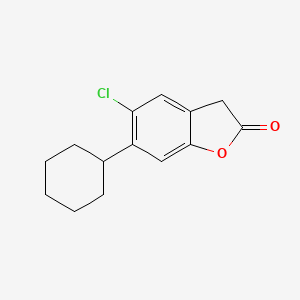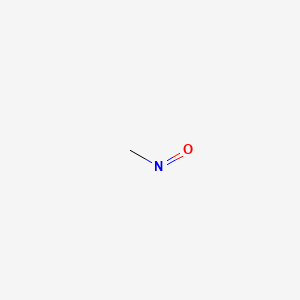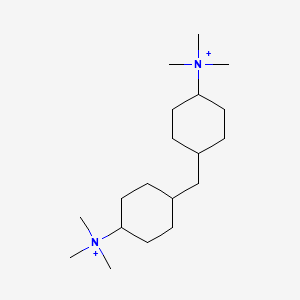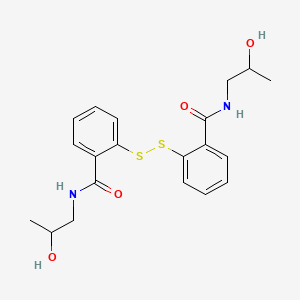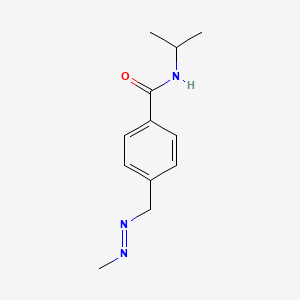
Dimethylphosphinic acid
Übersicht
Beschreibung
Dimethylphosphinic acid is an organophosphorus compound with the chemical formula (CH₃)₂P(O)OH. It is a colorless, odorless solid that is soluble in water and various organic solvents. This compound is weakly acidic and can form salts. It is known for its high stability at room temperature .
Wirkmechanismus
Target of Action
Dimethylphosphinic acid is an organic phosphorus compound
Mode of Action
It’s known that phosphinic acids can form salts due to their weak acidic properties . This property might allow them to interact with biological targets in a specific manner, potentially leading to changes in cellular processes.
Pharmacokinetics
Given its chemical properties, it can be inferred that it is soluble in water and organic solvents , which may influence its absorption and distribution in the body. Its stability at room temperature might also impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability at room temperature suggests that it can remain active under normal environmental conditions. Additionally, its solubility in water and organic solvents might influence its action and efficacy in different environments.
Biochemische Analyse
Biochemical Properties
Dimethylphosphinic acid plays a significant role in biochemical reactions, particularly in the synthesis of proteins, enzymes, and other biomolecules. It acts as a catalyst in numerous organic reactions due to its strong acidic properties, which allow it to protonate a wide array of compounds, including alcohols, carboxylic acids, and amines . The compound interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it has been used in the preparation of microcrystalline organometallic coordination polymers .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of proteins and enzymes, which are crucial for maintaining cellular functions . The compound’s interaction with cellular components can lead to changes in cell signaling pathways, impacting processes such as cell cycle progression and apoptosis . Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form hydrogen-bonded cyclic dimers, which have been studied using gas-phase electron diffraction . The compound’s strong acidic properties enable it to protonate substrates, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its high stability at room temperature, which allows it to maintain its biochemical activity over extended periods . Long-term exposure to this compound can lead to gradual degradation, potentially affecting its efficacy in biochemical reactions . Studies have shown that the compound’s stability can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of proteins and enzymes without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including irritation to the eyes, respiratory system, and skin . Animal studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can be synthesized through the reaction of dimethyl chlorophosphorus and water, resulting in the formation of this compound and hydrochloric acid . In metabolic pathways, this compound can act as an intermediate, facilitating the synthesis of biologically active compounds and influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and organic solvents allows it to move efficiently across cellular membranes . Transport proteins, such as those belonging to the ATP-binding cassette (ABC) and solute carrier (SLC) families, play a crucial role in the absorption, distribution, and elimination of this compound . These transporters help regulate the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be affected by its subcellular localization, with different compartments providing distinct microenvironments that influence the compound’s biochemical interactions . For example, this compound’s localization to the mitochondria can impact cellular energy metabolism and oxidative stress responses .
Vorbereitungsmethoden
Dimethylphosphinic acid can be synthesized through several methods. The most commonly used method involves the reaction of dimethyl chlorophosphorus with water. The reaction equation is as follows:
(CH3)2PCl+H2O→(CH3)2P(O)OH+HCl
This method is favored due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Dimethylphosphinic acid participates in various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylphosphonic acid.
Reduction: It can be reduced to form dimethylphosphine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in various organic reactions.
Biology: It contributes to the synthesis of proteins, enzymes, and other biomolecules.
Medicine: It is involved in the synthesis of biologically active compounds, including drugs and dyes.
Vergleich Mit ähnlichen Verbindungen
Dimethylphosphinic acid can be compared with other similar compounds such as:
Phenylphosphinic acid: Similar in structure but contains a phenyl group instead of methyl groups.
Methylphosphonic acid: Contains one less methyl group and has different reactivity and applications.
Diphenylphosphinic acid: Contains two phenyl groups, leading to different chemical properties and uses.
This compound is unique due to its specific combination of methyl groups and its strong acidic properties, which make it a versatile reagent in various chemical reactions.
Eigenschaften
IUPAC Name |
dimethylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNABIZVJCYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186499 | |
| Record name | Dimethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3283-12-3 | |
| Record name | Dimethylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3283-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylphosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLPHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWF42NF4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethylphosphinic acid?
A1: this compound is represented by the molecular formula C2H7O2P and has a molecular weight of 94.07 g/mol. []
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits distinctive infrared (IR) spectral features. Notably, it shows a characteristic ABC ν(OH) absorption structure in both gaseous and crystalline phases. [] Additionally, studies have examined its vibrational spectra in detail, providing insights into its structure and bonding characteristics. []
Q3: Does this compound form dimers?
A3: Yes, this compound exists as a cyclic dimer in both the gas phase and the solid state, stabilized by strong hydrogen bonds. This dimerization significantly influences its physical properties. [, ]
Q4: What is the reactivity of this compound with silicon tetrachloride (SiCl4)?
A4: this compound reacts with SiCl4 to form a hexacoordinated tetra-cationic silicon complex, [Si(Me2PO(OH))6]4+, with chloride counter-ions. This reaction highlights its ability to coordinate with metal centers. []
Q5: Can this compound act as a ligand in organometallic complexes?
A5: Yes, it readily acts as a bridging ligand in various binuclear rhodium(I) complexes, influencing their catalytic activity in alkoxycarbonylation reactions. [] It can also form organometallic chain polymers with ruthenium. []
Q6: How does this compound behave in conductometric titrations?
A6: Interestingly, conductometric titration of this compound with triethylamine in dimethylformamide does not show a maximum at the half-equivalence point, unlike some other organophosphorus acids. This suggests a lack of homoconjugation between the acid and its conjugate base in this solvent. []
Q7: Is this compound involved in biological systems?
A7: While not naturally occurring, this compound serves as a model compound for studying the bacterial carbon-phosphorus lyase enzyme. This enzyme cleaves the C-P bond in various phosphonic and phosphinic acids, including this compound, playing a crucial role in bacterial phosphorus metabolism. []
Q8: Have computational methods been used to study this compound?
A8: Yes, ab initio molecular orbital studies have investigated the interaction of this compound monoanions with calcium, providing insights into its potential role in bone health and calcium metabolism. []
Q9: How do structural modifications affect the properties of this compound derivatives?
A9: Research on related phosphinic acids indicates that the nature of the alpha-substituent significantly influences the acid strength. [] Additionally, replacing the oxygen with sulfur, as in dimethylthiophosphinic acid, can alter its chemical behavior and coordination properties. [, ]
Q10: How stable is this compound under different conditions?
A10: While specific stability data for this compound might require further investigation, related organophosphorus compounds are generally susceptible to hydrolysis, particularly under basic conditions. []
Q11: Are there analytical methods for quantifying this compound?
A11: Analytical techniques like gas chromatography and mass spectrometry are commonly employed for the identification and quantification of organophosphorus compounds, including this compound and its derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



